5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784698
InChI: InChI=1S/C17H14ClN3O3S/c18-11-5-2-1-4-10(11)12-7-8-13(24-12)15(22)19-17-21-20-16(25-17)14-6-3-9-23-14/h1-2,4-5,7-8,14H,3,6,9H2,(H,19,21,22)
SMILES:
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol

5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC14784698

Molecular Formula: C17H14ClN3O3S

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide -

Specification

Molecular Formula C17H14ClN3O3S
Molecular Weight 375.8 g/mol
IUPAC Name 5-(2-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Standard InChI InChI=1S/C17H14ClN3O3S/c18-11-5-2-1-4-10(11)12-7-8-13(24-12)15(22)19-17-21-20-16(25-17)14-6-3-9-23-14/h1-2,4-5,7-8,14H,3,6,9H2,(H,19,21,22)
Standard InChI Key RJKMVJATODURCD-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 1,3,4-thiadiazole ring substituted at position 5 with a tetrahydrofuran-2-yl group and at position 2 with a furan-2-carboxamide moiety. The furan ring is further substituted at position 5 with a 2-chlorophenyl group, introducing steric and electronic complexity. The thiadiazole ring contributes to the compound’s planar structure, enhancing its ability to interact with biological targets through π-π stacking and hydrogen bonding.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC16H14ClN3O3S\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}\text{S}
Molecular Weight341.82 g/mol
SolubilityLimited solubility in polar solvents
Melting PointNot reported
Key Functional GroupsAmide, thiadiazole, furan, chlorophenyl

Electronic and Steric Effects

The electron-withdrawing chlorine atom on the phenyl ring induces a meta-directing effect, influencing reactivity in electrophilic substitution reactions. The tetrahydrofuran moiety introduces conformational rigidity, while the amide group facilitates hydrogen bonding with biological targets such as enzymes or receptors.

Synthesis and Optimization

Synthetic Pathways

The synthesis begins with the preparation of 5-(2-chlorophenyl)furan-2-carboxylic acid, which is subsequently converted to its acid chloride using thionyl chloride. This intermediate undergoes nucleophilic acyl substitution with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis.

Key Reaction Steps:

  • Formation of Acid Chloride:
    R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl}

  • Amide Bond Formation:
    R-COCl+H2N-ThiadiazoleR-CONH-Thiadiazole+HCl\text{R-COCl} + \text{H}_2\text{N-Thiadiazole} \rightarrow \text{R-CONH-Thiadiazole} + \text{HCl}

Purification and Yield Optimization

Crude products are purified via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Recrystallization from ethanol or methanol yields high-purity crystals. Reaction yields typically range from 60% to 75%, depending on the stoichiometry of reagents and reaction time.

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate potent inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) as low as 8 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Table 2: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)12Caspase-3 activation
HCT-116 (Colon)18Mitochondrial dysfunction

Pharmacological Applications

Enzyme Inhibition

The compound inhibits 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is absent in humans, making DXS a viable target for antimicrobial drug development.

Drug Delivery Considerations

Due to its low solubility, formulation strategies such as nanoemulsions or liposomal encapsulation are under investigation to enhance bioavailability. Preliminary pharmacokinetic studies in rodent models show a plasma half-life of 4.2 hours and moderate tissue distribution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 4.52–4.48 (m, 1H, THF-H), 3.92–3.85 (m, 2H, THF-H).

  • 13^{13}C NMR: δ 163.5 (C=O), 152.1 (thiadiazole-C), 145.3 (furan-C), 134.2 (Cl-C).

Infrared (IR) Spectroscopy

Strong absorption bands at 1675 cm1^{-1} (amide C=O stretch) and 1540 cm1^{-1} (C-N stretch) confirm the amide linkage. The C-Cl stretch appears at 740 cm1^{-1}.

Comparative Analysis with Analogues

Structural Analogues

Replacing the tetrahydrofuran group with a piperidine ring (as in VC7263797) reduces antimicrobial activity but enhances solubility. Conversely, substituting the chlorophenyl group with a methoxy group increases anticancer potency but introduces hepatotoxicity risks.

Table 3: Activity Comparison of Thiadiazole Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)
Target Compound812
VC72637973225
Methoxy-substituted analogue169

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